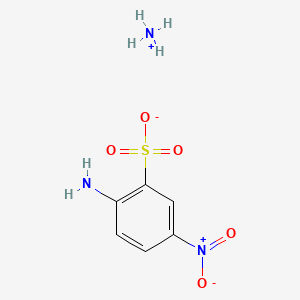
3-(Bencilamino)oxetano-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)oxetane-3-carbonitrile is a heterocyclic compound with the molecular formula C11H12N2O It features an oxetane ring, which is a four-membered ring containing one oxygen atom, and a benzylamino group attached to the oxetane ring
Aplicaciones Científicas De Investigación
3-(Benzylamino)oxetane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)oxetane-3-carbonitrile typically involves the formation of the oxetane ring followed by the introduction of the benzylamino group. One common method is the cyclization of an appropriate precursor, such as an epoxide, under basic conditions to form the oxetane ring. The benzylamino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 3-(Benzylamino)oxetane-3-carbonitrile may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the formation of the oxetane ring and the subsequent introduction of the benzylamino group.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylamino)oxetane-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce oxetane alcohols.
Mecanismo De Acción
The mechanism of action of 3-(Benzylamino)oxetane-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The benzylamino group can also participate in hydrogen bonding and other interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Amino)oxetane-3-carbonitrile: Similar structure but lacks the benzyl group.
3-(Benzylamino)tetrahydrofuran-3-carbonitrile: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
3-(Benzylamino)oxirane-3-carbonitrile: Similar structure but with an oxirane ring instead of an oxetane ring.
Uniqueness
3-(Benzylamino)oxetane-3-carbonitrile is unique due to the presence of both the oxetane ring and the benzylamino group. This combination of structural features imparts specific chemical and physical properties that make it valuable for various applications in scientific research and industry.
Propiedades
IUPAC Name |
3-(benzylamino)oxetane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-11(8-14-9-11)13-6-10-4-2-1-3-5-10/h1-5,13H,6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZJRCFQHYLNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C#N)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567102 |
Source


|
| Record name | 3-(Benzylamino)oxetane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138650-20-1 |
Source


|
| Record name | 3-(Benzylamino)oxetane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Thieno[2,3-c]pyridin-3-amine](/img/structure/B1283511.png)
